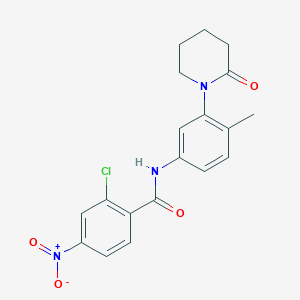

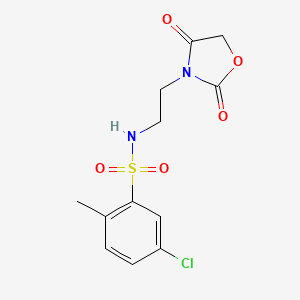

![molecular formula C14H14N4O2 B2435706 1-(7-(4-Hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone CAS No. 329796-05-6](/img/structure/B2435706.png)

1-(7-(4-Hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone

説明

The compound “1-(7-(4-Hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone” is a type of 1,2,4 triazolo pyrimidin-7-one . It has been studied as a potential inhibitor of the SARS-CoV-2 Main protease, which is crucial in the life cycle of the COVID-19 virus . The compound has shown high affinity and less toxicity than Lopinavir and Nelfinavir, which are positive controls .

科学的研究の応用

Heterocyclic Synthesis and Biological Exploration

The improvement of new synthetic routes towards a variety of heterocyclic compounds such as thiophene, oxazole, triazole, pyrimidine, and others is a crucial area of research. Compounds like 1-(7-(4-Hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone serve as critical intermediates in these syntheses. The versatility of such compounds enables the exploration of their biological and medicinal potentials, contributing significantly to organic and medicinal chemistry fields (Salem et al., 2021).

Synthetic Versatility and Methodologies

The synthetic versatility of related compounds, particularly in creating [1,2,4]triazolo[1,5-a]pyrimidines, showcases their importance. By controlling the reaction medium, these compounds can be synthesized with or without certain groups, affecting their properties and potential applications. This versatility is crucial for developing new compounds with desired characteristics for various scientific and medicinal applications (Zanatta et al., 2018).

Novel Compound Synthesis and Evaluation

The synthesis of novel compounds incorporating a thiazolo[3,2-a]benzimidazole moiety, including pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives, exemplifies the utility of such intermediates. These newly synthesized compounds have been evaluated for their effects against various bacterial and fungal species, highlighting their potential in developing new antibacterial and antifungal agents (Abdel‐Aziz et al., 2008).

Advanced Heterocyclic Systems

The development of advanced heterocyclic systems such as diheteroaryl thienothiophene derivatives further emphasizes the importance of such chemical intermediates. These systems have potential applications in various fields, including pharmaceuticals and materials science, due to their unique chemical properties (Mabkhot et al., 2011).

作用機序

Target of Action

Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes such as inflammation, immune response, and cell proliferation .

Mode of Action

Similar compounds have been shown to bind selectively to their targets, leading to changes in the function of these proteins . For instance, as inhibitors, they can prevent the normal functioning of the target proteins, leading to a decrease in the associated biological processes .

Biochemical Pathways

Given the potential targets mentioned above, it can be inferred that this compound may influence pathways related to inflammation, immune response, and cell proliferation . The downstream effects of these pathways can include reduced inflammation, modulation of immune response, and control of cell growth .

Result of Action

Based on the potential targets and pathways, it can be inferred that this compound may lead to reduced inflammation, modulation of immune response, and control of cell growth .

生化学分析

Biochemical Properties

Compounds in the [1,2,4]triazolo[1,5-a]pyrimidines class have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some of these compounds have been found to inhibit phosphodiesterase 2A (PDE2A), an enzyme involved in signal transduction processes .

Cellular Effects

Related compounds have shown significant cytotoxic activities against various cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Related compounds have been found to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related compounds have shown stability and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Related compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Related compounds have been found to interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Related compounds have been found to interact with various transporters or binding proteins, and can affect their localization or accumulation .

Subcellular Localization

Related compounds may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

特性

IUPAC Name |

1-[7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2/c1-8-12(9(2)19)13(10-3-5-11(20)6-4-10)18-14(17-8)15-7-16-18/h3-7,13,20H,1-2H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBWFOGYJZIMFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)O)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601333335 | |

| Record name | 1-[7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601333335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665686 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

329796-05-6 | |

| Record name | 1-[7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601333335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2435623.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2435627.png)

![{6-Chloro-4-[(4-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2435630.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2435631.png)

![[1-(4-Fluorophenyl)cyclopropyl]-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2435632.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2435634.png)

![5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-amine](/img/structure/B2435636.png)

![1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 3,5-difluorobenzoate](/img/structure/B2435641.png)